molecular formula C16H17NO2 B2734191 1-Spiro[chromene-2,4'-piperidine]-1'-ylprop-2-en-1-one CAS No. 2361638-96-0

1-Spiro[chromene-2,4'-piperidine]-1'-ylprop-2-en-1-one

Cat. No. B2734191
CAS RN: 2361638-96-0
M. Wt: 255.317
InChI Key: ZNKHJIRTCDKJRY-UHFFFAOYSA-N
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Description

“1-Spiro[chromene-2,4’-piperidine]-1’-ylprop-2-en-1-one” is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals . It has been incorporated in a wide variety of pharmaceuticals, bio-chemicals, sometimes even in the generation of hits as well as lead molecules .


Synthesis Analysis

A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations . This highlights the remarkable development in the synthesis of spiro [chromane-2,4’-piperidine]-4 (3 H )-one-derived compounds over the past several years .


Molecular Structure Analysis

In this molecule, the C 2 position on the piperidine ring is attached to the bicyclic chroman-4-one (2,3-dihydro-1-benzopyran-4-one) unit . This structure allows the entire molecular framework to access a diverse range of therapeutic targets .


Chemical Reactions Analysis

The formation of spiro compounds usually involves simultaneous reactions of condensation and cyclization . This process has been utilized in the synthesis of a wide variety of pharmaceuticals and bio-chemicals .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, compounds with similar backbones have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial and antitumor .

Future Directions

The future directions for this compound could involve further exploration of its therapeutic potential, given its pharmacological activity in various areas such as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial and antitumor . Further advancements in the synthesis of spiro [chromane-2,4’-piperidine]-4 (3 H )-one-derived compounds could also be a focus .

properties

IUPAC Name

1-spiro[chromene-2,4'-piperidine]-1'-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-2-15(18)17-11-9-16(10-12-17)8-7-13-5-3-4-6-14(13)19-16/h2-8H,1,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKHJIRTCDKJRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(CC1)C=CC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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